molecular formula C20H28O6-2 B12349100 2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate

2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate

Cat. No.: B12349100
M. Wt: 364.4 g/mol
InChI Key: JDJCWTMAUWZTOM-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate typically involves the reaction of adipic acid with 7-oxabicyclo[4.1.0]heptan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate involves its interaction with specific molecular targets and pathways. The compound can act as a cross-linking agent in polymerization reactions, forming strong covalent bonds between polymer chains. This enhances the mechanical properties and stability of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form strong covalent bonds makes it particularly valuable in the synthesis of high-performance materials .

Properties

Molecular Formula

C20H28O6-2

Molecular Weight

364.4 g/mol

IUPAC Name

2,2-bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl)hexanedioate

InChI

InChI=1S/C20H30O6/c21-18(22)2-1-7-20(19(23)24,10-12-3-5-14-16(8-12)25-14)11-13-4-6-15-17(9-13)26-15/h12-17H,1-11H2,(H,21,22)(H,23,24)/p-2

InChI Key

JDJCWTMAUWZTOM-UHFFFAOYSA-L

Canonical SMILES

C1CC2C(O2)CC1CC(CCCC(=O)[O-])(CC3CCC4C(C3)O4)C(=O)[O-]

Origin of Product

United States

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